molecular formula C12H6N4O6S B15134396 6-Nitro-2,3-bis(oxidanylidene)-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide

6-Nitro-2,3-bis(oxidanylidene)-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide

Cat. No.: B15134396
M. Wt: 334.27 g/mol
InChI Key: WRLIFEFFQLCCNE-UHFFFAOYSA-N
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Description

NBQX, known chemically as 2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline, is a potent and selective antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. This compound is widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

NBQX can be synthesized through a multi-step process involving the nitration of benzoquinoxaline derivatives followed by sulfonation. The reaction typically involves the use of nitric acid and sulfuric acid under controlled conditions to introduce the nitro and sulfonamide groups, respectively .

Industrial Production Methods

While specific industrial production methods for NBQX are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

NBQX undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

NBQX is extensively used in scientific research due to its ability to selectively block AMPA receptors. Some key applications include:

Mechanism of Action

NBQX exerts its effects by competitively binding to the AMPA receptor, thereby preventing the binding of glutamate, the primary excitatory neurotransmitter in the central nervous system. This inhibition reduces excitatory synaptic transmission, which can be beneficial in conditions characterized by excessive neuronal excitation .

Comparison with Similar Compounds

NBQX is often compared with other AMPA receptor antagonists such as:

NBQX is unique due to its high selectivity and potency for AMPA receptors, making it a valuable tool in neuropharmacological research .

Properties

Molecular Formula

C12H6N4O6S

Molecular Weight

334.27 g/mol

IUPAC Name

6-nitro-2,3-dioxobenzo[f]quinoxaline-7-sulfonamide

InChI

InChI=1S/C12H6N4O6S/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6/h1-4H,(H2,13,21,22)

InChI Key

WRLIFEFFQLCCNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)C(=CC3=NC(=O)C(=O)N=C23)[N+](=O)[O-]

Origin of Product

United States

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